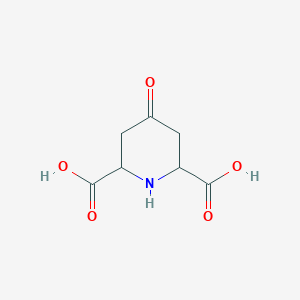
CID 45051591
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(II) acetate trihydrate, also known as plumbous acetate trihydrate, is a white crystalline compound with the chemical formula Pb(CH₃COO)₂·3H₂O. It is commonly used in various industrial and scientific applications due to its unique properties. The compound is highly soluble in water and has a sweetish taste, which historically led to its use as a sweetener, despite its toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(II) acetate trihydrate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with acetic acid. The reaction typically involves heating the lead compound with acetic acid and water, followed by crystallization to obtain the trihydrate form.
Industrial Production Methods: In industrial settings, lead(II) acetate trihydrate is produced by dissolving lead metal in acetic acid in the presence of hydrogen peroxide. This method ensures a high yield and purity of the final product. The reaction is as follows: [ \text{Pb} + \text{H}_2\text{O}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Pb(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Types of Reactions: Lead(II) acetate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to lead(IV) compounds under specific conditions.
Reduction: It can be reduced to metallic lead using strong reducing agents.
Substitution: It reacts with sulfates, chlorides, and other anions to form corresponding lead salts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reagents like sulfuric acid or hydrochloric acid.
Major Products:
Oxidation: Lead(IV) oxide.
Reduction: Metallic lead.
Substitution: Lead sulfate, lead chloride.
Aplicaciones Científicas De Investigación
Lead(II) acetate trihydrate is widely used in scientific research due to its versatility:
Chemistry: It is used as a precursor for synthesizing other lead compounds and in the preparation of lead-based coordination polymers.
Biology: It is employed in various staining techniques for microscopy.
Medicine: Historically, it was used in medicinal preparations, although its use has declined due to toxicity concerns.
Industry: It is used in textile printing and dyeing, as a drier in paints and varnishes, and as a water repellant.
Mecanismo De Acción
Lead(II) acetate trihydrate exerts its effects primarily through its interaction with biological molecules. It can bind to sulfhydryl groups in proteins, disrupting their function. Additionally, it can interfere with the synthesis of heme, an essential component of hemoglobin, leading to anemia. The compound also affects the nervous system by disrupting neurotransmitter release and causing oxidative stress.
Comparación Con Compuestos Similares
Lead(II) acetate trihydrate can be compared with other lead compounds such as lead(II) nitrate, lead(II) chloride, and lead(II) sulfate. While all these compounds contain lead in the +2 oxidation state, they differ in their solubility, reactivity, and applications. For instance:
Lead(II) nitrate: Highly soluble in water and used in pyrotechnics and as a heat stabilizer.
Lead(II) chloride: Sparingly soluble in water and used in the production of lead-based pigments.
Lead(II) sulfate: Insoluble in water and used in lead-acid batteries.
Lead(II) acetate trihydrate is unique due to its high solubility in water and its historical use as a sweetener, despite its toxicity.
Propiedades
Fórmula molecular |
C2H6O3Pb |
|---|---|
Peso molecular |
285 g/mol |
InChI |
InChI=1S/C2H4O2.H2O.Pb/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
Clave InChI |
ATQIWGVXMGLXBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.O.[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
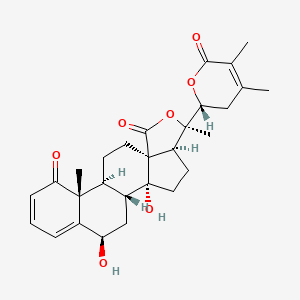
![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)
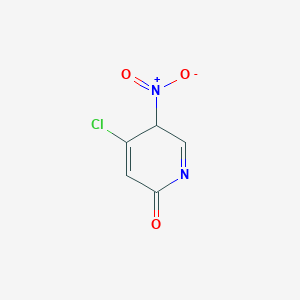
![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)


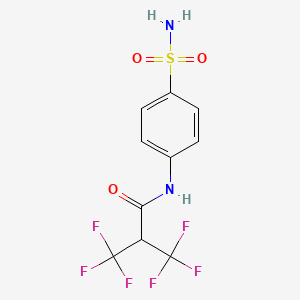
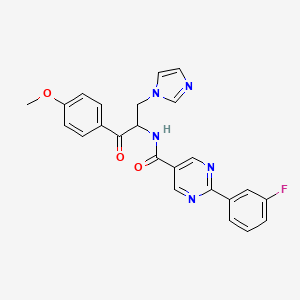

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
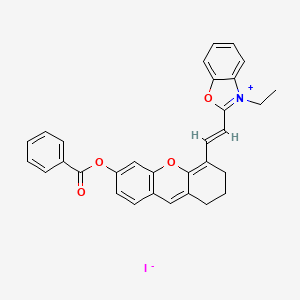
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
